molecular formula C7H7BrOS B8461572 (5-Bromo-2-sulfanylphenyl)methanol

(5-Bromo-2-sulfanylphenyl)methanol

Cat. No.: B8461572
M. Wt: 219.10 g/mol
InChI Key: DOULZVLEJVXUOI-UHFFFAOYSA-N
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Description

(5-Bromo-2-sulfanylphenyl)methanol (C₇H₇BrOS, molecular weight: 219.1 g/mol) is a brominated aromatic compound featuring a sulfanyl (-SH) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the para position relative to bromine. This structure confers unique reactivity, particularly in oxidation and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

(5-bromo-2-sulfanylphenyl)methanol

InChI

InChI=1S/C7H7BrOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2

InChI Key

DOULZVLEJVXUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CO)S

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares (5-Bromo-2-sulfanylphenyl)methanol with four structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound -Br (5), -SH (2), -CH₂OH (1) C₇H₇BrOS 219.1 Sulfanyl, hydroxymethyl
[3-Bromo-2-(methylsulfanyl)phenyl]methanol -Br (3), -SMe (2), -CH₂OH (1) C₈H₉BrOS 233.13 Methylsulfanyl, hydroxymethyl
(5-Bromofuran-2-yl)methanol Brominated furan ring, -CH₂OH C₅H₅BrO₂ 185.0 Heteroaromatic furan, alcohol
5-Bromo-2-methylphenol methyl ether -Br (5), -OCH₃ (2), -CH₃ (6) C₈H₉BrO₂ 217.06 Methoxy, methyl
5-Bromo-2-(2-fluorophenyl)-3-methylsulfanyl-1-benzofuran Bromo, fluorophenyl, methylsulfanyl C₁₅H₁₀BrFO₂S 353.2 Benzofuran, fluorophenyl, SMe

Key Observations :

  • Sulfur Group Variability: The sulfanyl (-SH) group in the target compound is more nucleophilic and oxidation-prone than the methylsulfanyl (-SMe) group in [3-Bromo-2-(methylsulfanyl)phenyl]methanol . Oxidation of -SMe to sulfoxide is documented in benzofuran derivatives (e.g., ), suggesting similar reactivity for -SH under oxidizing conditions .
  • Aromatic vs. Heteroaromatic Systems: (5-Bromofuran-2-yl)methanol replaces the benzene ring with a furan, reducing aromatic stability but enhancing electrophilic substitution at the oxygen-adjacent positions .

Physicochemical Properties

  • Solubility: Sulfanyl-containing compounds like the target are typically less soluble in polar solvents due to hydrogen bonding of -SH, whereas methylsulfanyl analogs (e.g., [3-Bromo-2-(methylsulfanyl)phenyl]methanol) exhibit improved lipophilicity .
  • Melting Points : Brominated benzofurans with -SMe groups (e.g., ) show high melting points (454–456 K), likely due to strong intermolecular interactions; similar trends are expected for the target compound .

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